molecular formula C17H23N7O2 B12269429 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B12269429
M. Wt: 357.4 g/mol
InChI Key: AYBWVJWQEXKSFH-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxypyrimidine moiety, a piperazine ring, a pyridazine ring, and a morpholine ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxypyrimidine with piperazine to form 4-(4-methoxypyrimidin-2-yl)piperazine. This intermediate is then reacted with 6-chloropyridazine to yield 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine apart from similar compounds is its combination of structural features, which confer unique chemical reactivity and biological activity. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-[6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C17H23N7O2/c1-25-16-4-5-18-17(19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h2-5H,6-13H2,1H3

InChI Key

AYBWVJWQEXKSFH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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